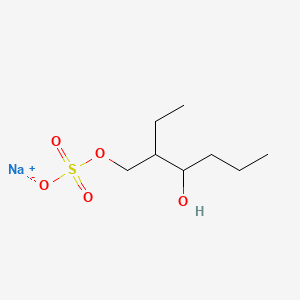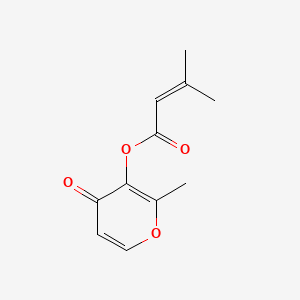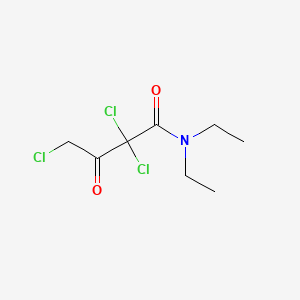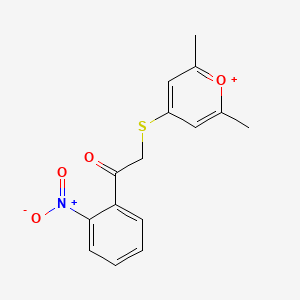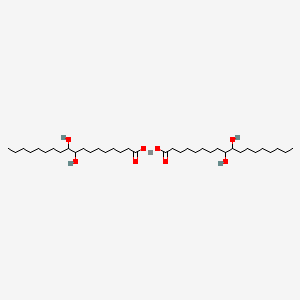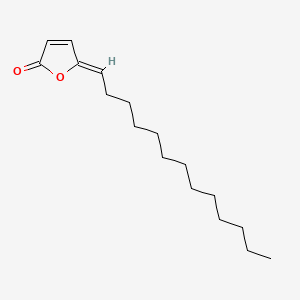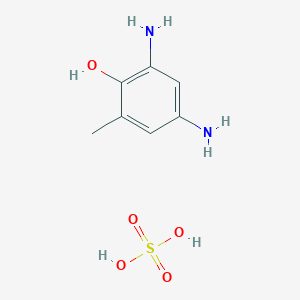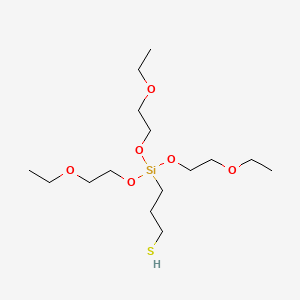
((2-Hydroxytetradecyl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-Hydroxytetradecyl)thio)acetic acid: is a chemical compound with the molecular formula C16H32O3S and a molecular weight of 304.5 g/mol It is characterized by the presence of a hydroxyl group and a thioether linkage attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Hydroxytetradecyl)thio)acetic acid typically involves the reaction of tetradecyl mercaptan with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of tetradecyl mercaptan attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the thioether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, controlled temperature, and pressure conditions to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: ((2-Hydroxytetradecyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thioether linkage can be reduced to form a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: ((2-Hydroxytetradecyl)thio)acetic acid is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties due to the presence of the thioether linkage .
Industry: In industrial applications, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature. It can also be used in the formulation of cosmetics and personal care products .
Mecanismo De Acción
The mechanism of action of ((2-Hydroxytetradecyl)thio)acetic acid involves its interaction with biological membranes and proteins. The hydroxyl group can form hydrogen bonds with polar residues, while the thioether linkage can interact with hydrophobic regions. This dual interaction allows the compound to modulate the activity of enzymes and receptors, potentially leading to its bioactive effects .
Comparación Con Compuestos Similares
- ((2-Hydroxyethyl)thio)acetic acid
- ((2-Hydroxyhexadecyl)thio)acetic acid
- ((2-Hydroxydecyl)thio)acetic acid
Comparison: ((2-Hydroxytetradecyl)thio)acetic acid is unique due to its specific chain length and the presence of both hydroxyl and thioether functionalities. This combination allows for a wide range of chemical modifications and applications compared to its shorter or longer chain analogs .
Propiedades
Número CAS |
85099-06-5 |
|---|---|
Fórmula molecular |
C16H32O3S |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
2-(2-hydroxytetradecylsulfanyl)acetic acid |
InChI |
InChI=1S/C16H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-20-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |
Clave InChI |
QVLFKHLAOKXTEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CSCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



